
7-nitro-5-(1-piperidinylmethyl)-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-nitro-5-(1-piperidinylmethyl)-8-quinolinol, also known as NQO1 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol involves the inhibition of 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol activity. 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol is responsible for the reduction of quinones to hydroquinones, which are less toxic and more easily excreted from the body. Inhibition of 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol activity leads to the accumulation of quinones, which can cause oxidative stress and DNA damage in cancer cells.
Biochemical and Physiological Effects
7-nitro-5-(1-piperidinylmethyl)-8-quinolinol has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol in lab experiments is its specificity for 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol. This allows researchers to selectively target cancer cells that overexpress 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol. One limitation is its potential toxicity, particularly at high doses.
Orientations Futures
There are several potential future directions for research on 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol. One area of interest is the development of more potent and selective 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol inhibitors for cancer therapy. Another area of interest is the use of 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol as a tool for studying the role of 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol in other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, there is potential for the use of 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol in combination with other cancer therapies to enhance their effectiveness.
Méthodes De Synthèse
The synthesis of 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol involves the reaction of 8-hydroxyquinoline with piperidine and nitrosonium tetrafluoroborate. The resulting product is a yellow crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
7-nitro-5-(1-piperidinylmethyl)-8-quinolinol has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the activity of NAD(P)H:quinone oxidoreductase 1 (7-nitro-5-(1-piperidinylmethyl)-8-quinolinol), an enzyme that plays a critical role in the detoxification of quinones and other electrophilic compounds. 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol is overexpressed in many cancer cells, making it a potential target for cancer therapy.
Propriétés
IUPAC Name |
7-nitro-5-(piperidin-1-ylmethyl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15-13(18(20)21)9-11(10-17-7-2-1-3-8-17)12-5-4-6-16-14(12)15/h4-6,9,19H,1-3,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKGACBKSADRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C3=C2C=CC=N3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7033481 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


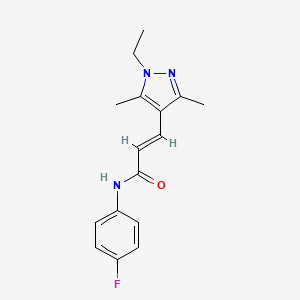
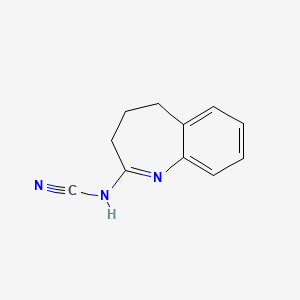
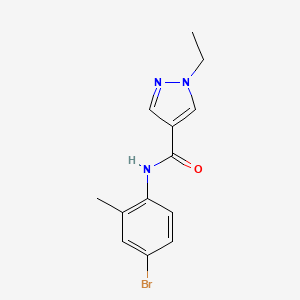
![{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5731046.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5731067.png)
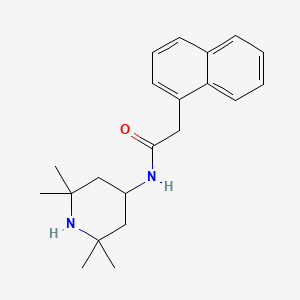
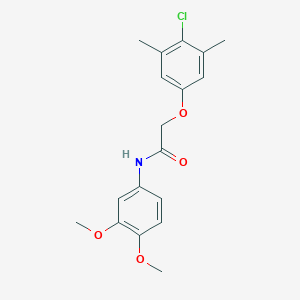

![4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5731084.png)

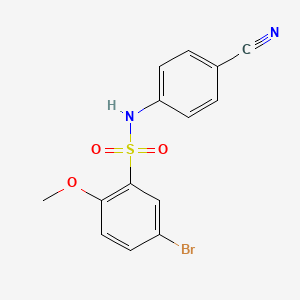
![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)
![6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)